5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline

Description

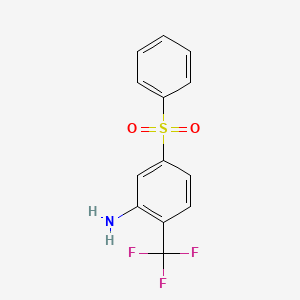

5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a phenylsulfonyl group at the 5-position and a trifluoromethyl (CF₃) group at the 2-position of the benzene ring (Figure 1). The compound’s structure combines electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. The phenylsulfonyl group enhances metabolic stability and resistance to oxidation, while the CF₃ group reduces basicity and improves lipophilicity, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-13(15,16)11-7-6-10(8-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLPAVGXQZPUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the trifluoromethylation of aniline derivatives followed by sulfonylation. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline has been investigated for various applications across chemistry, biology, and medicine:

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in creating sulfonamide derivatives which are valuable in medicinal chemistry.

- Reactivity in Electrophilic Substitution : The presence of the trifluoromethyl group enhances the electrophilicity of the compound, making it suitable for reactions such as Friedel-Crafts acylation and alkylation.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially disrupting microbial biochemical pathways.

- Pharmacological Potential : Investigated as a pharmacophore in drug discovery, particularly for developing inhibitors targeting enzymes involved in cancer and viral infections .

Medicinal Applications

- Anticancer Research : Case studies indicate that derivatives of this compound demonstrate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Neurodegenerative Disease Treatment : Research is ongoing into its efficacy in treating neurodegenerative diseases such as Alzheimer's, highlighting its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits microbial growth by disrupting biochemical pathways | |

| Anticancer | Exhibits cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential to inhibit cytochrome P450 enzymes |

Case Study 1: Anticancer Potential

A study focused on the synthesis of derivatives from this compound revealed varying degrees of cytotoxicity against human cancer cell lines. The derivatives were optimized for yield and purity, indicating feasibility for large-scale production and further testing.

Case Study 2: Antimicrobial Properties

Research into similar compounds has shown significant antimicrobial effects. The mechanism involves binding to active sites on microbial enzymes, leading to inhibition of growth. This suggests that this compound could be further explored for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aniline ring critically impacts physicochemical and biological properties:

- Ortho-Substitution Effects: The CF₃ group at the 2-position induces steric hindrance and reduces the amino group’s basicity due to the ortho effect. This effect is observed in derivatives like 2-(trifluoromethyl)aniline, which exhibit higher bioactivity and lower cytotoxicity compared to para- or meta-substituted analogs .

Key Structural Analogs

5-(Ethylsulfonyl)-2-methoxyaniline

- Substituents : Ethylsulfonyl (5-position), methoxy (2-position).

- Properties : The methoxy group increases electron density, contrasting with the electron-withdrawing CF₃ group. This compound is a pharmacophoric fragment in vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors and is synthesized in 59% yield over four steps .

2-(Trifluoromethyl)aniline Derivatives

- Examples : 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-4-(trifluoromethyl)aniline (5b) and 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-(trifluoromethyl)aniline (5c) .

- Properties: These derivatives demonstrate moderate yields (51%) and are used in antimalarial quinolones. The CF₃ group’s ortho position enhances target binding through hydrophobic interactions .

2-Fluoro-5-(trifluoromethyl)aniline

- Substituents : Fluoro (2-position), CF₃ (5-position).

- Properties : Molecular weight = 179.11. The fluorine atom increases electronegativity, further reducing basicity compared to the phenylsulfonyl analog. This compound is used in agrochemical intermediates .

2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline

Data Tables

Research Findings and Challenges

- Ortho Effect : The 2-CF₃ group reduces basicity, limiting protonation but enhancing hydrophobic interactions in drug-receptor binding .

- Comparative Yields : While 5-(ethylsulfonyl)-2-methoxyaniline is synthesized in 59% yield , the target compound’s synthesis may require complex steps due to steric hindrance from the phenylsulfonyl group.

Biological Activity

5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a phenylsulfonyl group and a trifluoromethyl group attached to an aniline core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and drug design. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N1O2S1, with a molecular weight of approximately 305.29 g/mol. The compound's structure can be represented as follows:

- Phenylsulfonyl group : Enhances the compound's ability to interact with various biological targets.

- Trifluoromethyl group : Increases lipophilicity, aiding in membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing better penetration into biological membranes. The phenylsulfonyl moiety is known to interact with various biomolecules, modulating their activity and leading to specific biological effects such as enzyme inhibition or receptor modulation.

Potential Biological Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Interaction with G-protein coupled receptors (GPCRs) or other membrane-bound proteins could lead to altered signaling pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have shown promising results against viral infections, particularly in inhibiting HIV-1 replication .

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have been screened for their ability to inhibit cell proliferation in MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range .

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes has been documented. For instance, studies have indicated that it may serve as a potent inhibitor of certain kinases or proteases involved in cancer progression or viral replication .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 | <10 | |

| Anticancer | MCF7 | 3.79 | |

| Anticancer | Hep-2 | 3.25 | |

| Anticancer | A549 | 26 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes involved in cancer and viral replication. |

| Receptor Modulation | Alters signaling pathways through interaction with GPCRs or other receptors. |

Case Study 1: Antiviral Activity Against HIV-1

A study evaluated a series of phenylsulfonamide derivatives for their efficacy against HIV-1 using TZM-bl cells. The results indicated that modifications on the phenylsulfonamide scaffold significantly enhanced antiviral activity, suggesting that similar modifications on this compound could yield potent antiviral agents .

Case Study 2: Cytotoxicity in Cancer Models

Another investigation focused on the cytotoxic effects of phenylsulfonamide derivatives on various cancer cell lines. The study reported that certain derivatives exhibited IC50 values as low as 3 µM against MCF7 cells, indicating strong potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.